2-(Bromomethyl)-6-(methoxymethyl)pyridine
CAS No.: 442910-27-2
Cat. No.: VC8273871
Molecular Formula: C8H10BrNO
Molecular Weight: 216.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442910-27-2 |
|---|---|
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.07 g/mol |
| IUPAC Name | 2-(bromomethyl)-6-(methoxymethyl)pyridine |
| Standard InChI | InChI=1S/C8H10BrNO/c1-11-6-8-4-2-3-7(5-9)10-8/h2-4H,5-6H2,1H3 |
| Standard InChI Key | GDDPRFKAYMZZEA-UHFFFAOYSA-N |
| SMILES | COCC1=NC(=CC=C1)CBr |
| Canonical SMILES | COCC1=NC(=CC=C1)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyridine core is functionalized with a bromomethyl (-CHBr) group at position 2 and a methoxymethyl (-CHOCH) group at position 6. This substitution pattern creates a sterically and electronically distinct framework, influencing its reactivity. The bromine atom’s electronegativity enhances the electrophilicity of the adjacent methyl group, while the methoxymethyl moiety contributes to solubility in polar solvents .
Physical Properties
Key physicochemical parameters include:
The absence of melting/boiling point data in available literature underscores the compound’s primary use as an intermediate rather than a standalone material . Its solubility in dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates its use in cross-coupling reactions .
Synthesis and Reactivity
Reactivity Profile
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Nucleophilic Substitution: The bromomethyl group undergoes facile substitution with amines, thiols, or alkoxides, enabling linkage to heterocycles or biomolecules.
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Oxidation Sensitivity: The methoxymethyl group may degrade under strong acidic or oxidative conditions, necessitating inert reaction environments .
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Cross-Coupling Potential: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could exploit the bromine as a leaving group for biaryl formation.
Applications in Pharmaceutical and Materials Research
Pharmaceutical Intermediates
The compound’s bifunctional reactivity positions it as a building block for serotonin (5-HT) receptor antagonists and dopamine modulators, akin to derivatives described in antiemetic drug syntheses . For instance, structural analogs like granisetron and ondansetron employ similar pyridine frameworks to achieve receptor binding .
Materials Science
In polymer chemistry, the bromine atom serves as an initiation site for atom transfer radical polymerization (ATRP), enabling the growth of polymer chains from the pyridine core. Such functionalized polymers find use in conductive materials or drug delivery systems.
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